1,4-Bis(4-ethenylphenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3365-22-8 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-bis(4-ethenylphenyl)benzene |
InChI |
InChI=1S/C22H18/c1-3-17-5-9-19(10-6-17)21-13-15-22(16-14-21)20-11-7-18(4-2)8-12-20/h3-16H,1-2H2 |
InChI Key |
VMZJBWCZFDYPCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=C |
Origin of Product |
United States |
Significance of Extended π Conjugated Architectures in Advanced Materials Science
Extended π-conjugated systems, like 1,4-Bis(4-ethenylphenyl)benzene, are the cornerstone of modern materials science. acs.org The defining feature of these molecules is the continuous overlap of p-orbitals, which facilitates the delocalization of π-electrons across the molecular framework. mdpi.com This delocalization is not merely a structural curiosity; it is the very source of the remarkable electronic and optical properties that make these materials so valuable. mdpi.comacs.org The ability to tune these properties through chemical modification allows for the rational design of materials for specific functions. acs.orgacs.org
The synthesis of increasingly complex π-conjugated molecules and polymers remains a significant, yet crucial, challenge. acs.org These efforts are vital for validating predicted properties and harnessing their potential in a wide array of applications, including organic electronics, photovoltaics, and sensors. acs.orgmdpi.comnih.gov The intricate interplay between molecular structure, intermolecular organization, and the resulting material properties is a central theme in this field. acs.org
The Role of Bis Ethenylphenyl Benzene Derivatives in Organic Chemistry and Polymer Science
Within the broader class of conjugated molecules, bis(ethenylphenyl)benzene derivatives have carved out a significant niche in both organic chemistry and polymer science. These compounds serve as versatile building blocks for the synthesis of a diverse range of materials. For instance, they are key components in the creation of luminescent microporous organic polymers. rsc.orgresearchgate.net
The vinyl groups of 1,4-Bis(4-ethenylphenyl)benzene and its analogues are particularly reactive, enabling their participation in various polymerization reactions, such as Heck coupling. rsc.org This allows for the construction of complex, high-surface-area polymers with tailored pore sizes and functionalities. rsc.orgresearchgate.net The resulting materials often exhibit high luminescence, with the emission color tunable by the choice of aromatic halides used in the polymerization process. rsc.org These properties make them promising candidates for applications such as chemical sensors for detecting explosives. rsc.org
Historical Context and Evolution of Research on Ethenyl Bridged Aromatic Systems
The study of ethenyl-bridged aromatic systems has a rich history, evolving from fundamental investigations of stilbene (B7821643) (a simple diarylethene) to the complex design of modern functional materials. wikipedia.org Stilbene itself was discovered in 1843, and its name, derived from the Greek word for "I shine," alludes to its lustrous appearance. wikipedia.org Early research focused on understanding the fundamental photochemical and photophysical properties of these systems, such as the trans-cis isomerization of stilbene upon UV irradiation. wikipedia.org
Over time, the focus expanded to include more complex architectures, such as periodic mesoporous organosilicas with ethenylene bridges. researchgate.netscispace.com These materials combine the structural features of ordered mesoporous silicas with the chemical functionality of the organic bridging groups, offering opportunities for further surface modification based on olefin chemistry. scispace.com The development of synthetic methods, such as the Wittig reaction and diimide reduction, has been instrumental in accessing a wider range of ethenyl-bridged aromatic compounds and their derivatives. nih.gov This has paved the way for their exploration in diverse fields, including medicinal chemistry as potential antitrypanosomal agents. nih.gov
Current Research Landscape and Emerging Trends for 1,4 Bis 4 Ethenylphenyl Benzene and Analogues
Direct Synthesis of this compound
The direct synthesis of the target molecule involves the formation of the two ethenyl (vinyl) linkages on pre-existing aryl frameworks. The key challenge lies in achieving a double reaction on a central benzene (B151609) core or, alternatively, coupling two vinyl-functionalized phenyl units to a central benzene precursor.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, is a prominent method for the arylation of alkenes and is well-suited for synthesizing styrenic compounds. liverpool.ac.uk This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk
For the synthesis of this compound, a twofold Heck reaction can be envisioned. One such approach involves the double coupling of 1,4-dihalobenzene (e.g., 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene) with two equivalents of 4-vinylstyrene (which is not a common starting material) or, more practically, by coupling a di-functional central piece with a vinyl-containing coupling partner.
A more common strategy involves the reaction of a dihalobenzene with an alkene like ethene. For instance, substituted 1,4-divinylbenzenes have been synthesized through a twofold Heck coupling of the corresponding 1,4-dibromo- or 1,4-diiodobenzene (B128391) derivatives with ethene. researchgate.net This principle can be extended to build the larger this compound structure by starting with 1,4-bis(4-bromophenyl)benzene and coupling it with ethene, or by reacting 1,4-dihalobenzene with 4-vinylphenylboronic acid derivatives under Suzuki-Miyaura conditions, followed by a subsequent vinyl group installation.
A tandem, one-pot Wittig-Heck reaction sequence has been demonstrated for the synthesis of related distyrylbenzene (B1252955) derivatives. nih.gov This approach first generates a divinylbenzene (B73037) intermediate in situ from a dialdehyde (B1249045) via the Wittig reaction, which then undergoes a Heck coupling with an aryl halide in the same reaction vessel. nih.gov This highlights the modularity and efficiency of combining different reaction types to achieve complex molecular targets.
Table 1: Examples of Heck Reactions for Synthesis of Substituted Divinylbenzenes researchgate.net
This table illustrates the synthesis of various substituted 1,4-divinylbenzenes via a twofold Heck reaction, demonstrating the viability of this method for creating the core structure.
| 1,4-Dihaloarene Reactant | Substituent (R) | Yield (%) |
|---|---|---|
| 1,4-Dibromo-2,5-dimethoxybenzene | 2,5-OCH₃ | 76 |
| 1,4-Dibromo-2,5-dihexyloxybenzene | 2,5-OC₆H₁₃ | 83 |
| 1,4-Diiodo-2,5-didecyloxybenzene | 2,5-OC₁₀H₂₁ | 89 |
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting carbonyl compounds (aldehydes and ketones) into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with a carbonyl group, forming a C=C double bond with high regioselectivity. libretexts.org
The direct synthesis of this compound can be achieved via a double Wittig reaction. This would involve reacting terephthalaldehyde (B141574) (benzene-1,4-dicarboxaldehyde) with two equivalents of a phosphonium ylide derived from 4-(chloromethyl)styrene or a related precursor. However, a more convergent approach involves reacting 1,4-bis(4-formylphenyl)benzene with two equivalents of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is readily generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. wiley-vch.denih.gov This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wiley-vch.deorganic-chemistry.org The synthesis of bis-styrylbenzene derivatives has been successfully accomplished using the Wittig-Horner reaction, demonstrating its utility in forming the trans-alkene linkages often desired in these conjugated systems. unlv.edu The water-soluble byproducts of the HWE reaction also simplify product purification compared to the triphenylphosphine (B44618) oxide generated in the standard Wittig reaction. wiley-vch.de
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate Carbanion (e.g., (RO)₂P(O)CHR⁻) |
| Reactivity | Ylide reactivity depends on substituents; stabilized ylides are less reactive. organic-chemistry.org | Generally more nucleophilic and basic than Wittig reagents. wiley-vch.de |
| Stereoselectivity | (Z)-alkene often favored with non-stabilized ylides; (E)-alkene with stabilized ylides. organic-chemistry.org | Predominantly yields (E)-alkenes. nih.gov |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) wiley-vch.de |
| Precursor | Aldehyde/Ketone + Alkyl Halide | Aldehyde/Ketone + Alkyl Phosphonate |
Beyond the Heck and Wittig-type reactions, other coupling methodologies can be employed to construct the aryl-ethenyl bonds. The Stille coupling, which involves the reaction of an organostannane with an organohalide catalyzed by palladium, is a viable alternative. For instance, the coupling of a dihalobenzene with a vinylstannane derivative has been used for the synthesis of divinylbenzenes. researchgate.net To synthesize this compound, one could couple 1,4-bis(4-halophenyl)benzene with vinyltributyltin.
Another powerful method is the Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. The target molecule could be assembled by coupling 1,4-dibromobenzene with two equivalents of 4-vinylphenylboronic acid. This approach benefits from the commercial availability and stability of many boronic acid reagents.
Synthesis of Functionalized Precursors and Intermediates
The synthesis of this compound often relies on the preparation of key precursors and intermediates. For methods like the Wittig reaction, the synthesis of the appropriate aldehyde and phosphonium salt is crucial. For example, 1,4-bis(4-formylphenyl)benzene serves as a key dialdehyde precursor. This can be synthesized from 1,4-diphenylbenzene through methods like the Vilsmeier-Haack formylation or by oxidation of 1,4-bis(4-methylphenyl)benzene.
For cross-coupling strategies, halogenated intermediates are essential. The synthesis of 1,4-bis(4-bromophenyl)benzene or 1,4-bis(4-iodophenyl)benzene can be achieved through the electrophilic halogenation of 1,4-diphenylbenzene. Similarly, the synthesis of 4-vinylphenylboronic acid, a key component for Suzuki couplings, is a critical step. Multi-step synthetic routes are often required to prepare these functionalized building blocks, starting from simpler, commercially available chemicals. sioc-journal.cnbeilstein-journals.org For example, 4-iodoaniline (B139537) can be converted into 4-trimethylsilylethynyl iodobenzene, a versatile intermediate for further coupling reactions. sioc-journal.cn
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms is vital for optimizing reaction conditions and predicting product outcomes.
Heck Reaction Mechanism: The generally accepted mechanism for the Mizoroki-Heck reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. liverpool.ac.uk This is followed by the coordination of the alkene to the resulting Pd(II) complex and subsequent insertion of the alkene into the Pd-Ar bond. Finally, a β-hydride elimination step occurs, which releases the final styrenic product and a palladium-hydride species. Reductive elimination of HX from this species, facilitated by a base, regenerates the Pd(0) catalyst to continue the cycle. liverpool.ac.uk
Wittig Reaction Mechanism: The mechanism of the Wittig reaction has been a subject of considerable study. wikipedia.org The reaction is initiated by the nucleophilic attack of the ylide's carbon on the carbonyl carbon of the aldehyde or ketone. libretexts.org This leads to the formation of an intermediate. While initially thought to be a charge-separated species called a betaine, strong evidence now suggests that for lithium-free Wittig reactions, a direct [2+2] cycloaddition occurs to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orglibretexts.org This oxaphosphetane then decomposes in an irreversible, exothermic step to yield the alkene and a highly stable phosphine (B1218219) oxide, which is the thermodynamic driving force for the reaction. libretexts.orgorganic-chemistry.org The stereochemical outcome ((E) vs. (Z)-alkene) is determined by the kinetics of the oxaphosphetane formation and decomposition. wikipedia.org
Optimization of Synthetic Conditions for Scalability and Purity
For practical applications, the synthesis of this compound must be efficient, scalable, and yield a high-purity product. Optimization efforts focus on several key parameters:
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the supporting ligands is critical for achieving high yields and turnover numbers. nih.gov Ligands can influence the stability and reactivity of the catalytic species.
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact reaction rates, yields, and the formation of side products. For instance, in the Heck synthesis of divinylbenzenes from ethene, increasing the pressure of the ethene gas was found to suppress unwanted oligomerization and improve the yield of the desired divinyl product. researchgate.net
Radical Polymerization of this compound
The presence of two vinyl groups makes this compound a potent monomer for radical polymerization, a process that can be initiated by free radicals and proceeds through a chain-growth mechanism. The polymerization of such divinyl monomers is inherently complex, often leading to the formation of cross-linked, insoluble, and infusible materials.
Free Radical Polymerization Kinetics and Thermodynamics
The polymerization of divinylbenzene (DVB), a closely related monomer, has been extensively studied and provides insights into the behavior of this compound. The polymerization rate of DVB is known to be diffusion-controlled, especially after the gel point, where the increasing viscosity of the medium restricts the mobility of the growing polymer chains and radicals. This leads to a decrease in the termination rate constant and a phenomenon known as the autoacceleration or gel effect, resulting in a rapid increase in the polymerization rate.
The thermodynamics of polymerization are dictated by the change in Gibbs free energy (ΔG), which must be negative for the reaction to be spontaneous. The polymerization of vinyl monomers is typically an exothermic process (negative enthalpy change, ΔH) and is accompanied by a decrease in entropy (negative entropy change, ΔS) as the disordered monomer molecules become ordered into polymer chains. The ceiling temperature (Tc = ΔH/ΔS) represents the temperature above which the polymerization is no longer thermodynamically favorable.
Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. While specific studies on the CRP of this compound are not widely available, the principles of techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be applied.
In the context of divinyl monomers, CRP can be employed to control the cross-linking process and delay the onset of gelation. This allows for the synthesis of soluble, branched polymers or well-defined network precursors. For instance, in the nitroxide-mediated polymerization (NMP) of styrene (B11656) and divinylbenzene, the presence of the controlling agent slows down the polymerization rate and delays the gel point compared to conventional free-radical polymerization.
Copolymerization Strategies
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. This compound can be copolymerized with various mono-vinyl monomers to introduce cross-linking sites or to create specific macromolecular architectures.
Synthesis of Statistical Copolymers
In statistical copolymerization, the different monomer units are distributed randomly along the polymer chain. The composition and sequence distribution of the copolymer are determined by the reactivity ratios of the comonomers. When this compound is used as a comonomer in small amounts with a mono-vinyl monomer like styrene, it acts as a cross-linking agent, leading to the formation of a polymer network.
The copolymerization of styrene with divinylbenzene is a classic example that illustrates this principle. The resulting copolymers are widely used in applications such as ion-exchange resins and size-exclusion chromatography stationary phases. The properties of these materials, including their swelling behavior and mechanical strength, are highly dependent on the degree of cross-linking, which is controlled by the concentration of the divinyl monomer in the feed.
Block and Graft Copolymer Architectures
Block and graft copolymers are composed of two or more long sequences (blocks) of different monomers. These materials often exhibit microphase separation, leading to the formation of ordered nanostructures with unique properties.
Block Copolymers: The synthesis of block copolymers containing this compound can be challenging due to its bifunctionality. However, it can be incorporated into block copolymer architectures through sequential monomer addition in living polymerization techniques. For example, a living polymer chain could be reacted with a small amount of this compound to create a macro-initiator with multiple initiation sites for the growth of a second block.
Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers: "grafting-onto," "grafting-from," and "grafting-through." nih.gov
Grafting-onto: This method involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone containing complementary functional groups. nih.gov
Grafting-from: In this approach, the polymer backbone is functionalized with initiator sites from which the graft chains are grown. nih.govcmu.edu This method allows for the formation of densely grafted "brush" or "comb" polymers. researchgate.net
Grafting-through: This technique involves the polymerization of macromonomers, which are polymer chains with a polymerizable end group. nih.gov
While specific examples of graft copolymers derived from this compound are not extensively documented, its structure lends itself to incorporation as a branching or cross-linking point in such architectures.
Cross-Linking Polymerization and Network Formation
The primary application of this compound in polymer science is as a cross-linking agent. Its two vinyl groups can participate in the polymerization of two different growing polymer chains, creating a covalent bond between them and leading to the formation of a three-dimensional polymer network.
The properties of the resulting network are highly dependent on the cross-link density, which is the number of cross-links per unit volume. A higher concentration of this compound in the polymerization mixture leads to a higher cross-link density, resulting in a more rigid, less swellable, and more thermally stable material.
The formation of polymer networks is a complex process that involves gelation, the point at which an infinite network is formed, and vitrification, the point at which the glass transition temperature of the polymerizing system reaches the reaction temperature, leading to a significant decrease in the reaction rate. The study of network formation is crucial for understanding and controlling the properties of thermosetting materials, hydrogels, and other cross-linked polymer systems. Research on related systems, such as the copolymerization of styrene and divinylbenzene, has shown that the gelation point can be significantly delayed by using controlled radical polymerization techniques.
Control over Cross-Linking Density and Network Topology
As a divinyl monomer, this compound is fundamentally a cross-linking agent. When copolymerized with monovinyl monomers (like styrene), its primary role is to form chemical bonds between linear polymer chains, transforming a collection of individual chains into a single, insoluble, and infusible three-dimensional network.
The degree of cross-linking is a critical parameter that dictates the final properties of the polymer network. A higher concentration of this compound leads to a higher cross-link density, resulting in a material that is more rigid, brittle, and solvent-resistant. Conversely, lower concentrations yield a more flexible and swellable network. This principle is analogous to the use of divinylbenzene (DVB) in the synthesis of styrene-divinylbenzene (S-DVB) resins, which are widely used in applications like ion-exchange chromatography and solid-phase synthesis. wikipedia.org
Control over the network topology can be achieved by carefully selecting the polymerization conditions. For instance, the reactivity of the two vinyl groups can be influenced by the choice of initiator and solvent. In living anionic polymerization of similar divinyl monomers like 1,4-divinylbenzene, the formation of a cross-linked network can be suppressed under certain conditions, allowing for the synthesis of soluble polymers even at high conversions. researchgate.net This level of control allows for the precise tuning of material properties, including mechanical strength, thermal stability, and swelling behavior in various solvents. researchgate.netrsc.org
Table 1: Factors Influencing Cross-Link Density and Network Properties
| Parameter | Effect on Network | Resulting Properties |
| Concentration of Monomer | Higher concentration increases the number of cross-links per unit volume. | Increased rigidity, hardness, thermal stability; decreased swelling and flexibility. |
| Copolymerization Ratio | Higher ratio of monovinyl to divinyl monomer. | Lower cross-link density, forming a looser network. |
| Initiator Type/Concentration | Can influence the rate of polymerization and chain transfer reactions. | Affects gel point and final network homogeneity. |
| Solvent (Porogen) | A good solvent for the growing polymer can delay the onset of cross-linking. | Can be used to create porous network structures. |
Fabrication of Porous Polymer Networks
The polymerization of this compound is a powerful method for creating permanent porous polymer networks with high surface areas and tunable pore structures. These materials are valuable for applications in separation, catalysis, and gas storage. A common technique is suspension polymerization in the presence of a porogen—a solvent that is miscible with the monomers but a poor solvent for the resulting polymer. As polymerization proceeds, the cross-linked polymer precipitates from the solution, forming a rigid, porous structure.
An advanced application of this principle is in the fabrication of Polymeric High Internal Phase Emulsions (polyHIPEs). In this method, a high concentration (typically >74% by volume) of an internal phase (e.g., water) is dispersed within a continuous phase containing the monomers (including this compound as the cross-linker) and a surfactant. Polymerization of the continuous phase creates a highly interconnected porous structure after the internal phase is removed. The large, rigid structure of this compound would contribute to creating robust porous materials with excellent thermal and chemical stability, analogous to porous polymers made from divinylbenzene. rhhz.netrsc.org The resulting porous networks can be further functionalized to enhance their performance in specific applications, such as capturing environmental contaminants. nih.gov
Development of Hyperbranched and Dendritic Macromolecules
While the dual vinyl functionality of this compound typically leads to cross-linked networks, specialized polymerization techniques can be employed to create soluble, highly branched macromolecules known as hyperbranched polymers. frontiersin.orgyoutube.com These structures are characterized by a high density of branch points and a large number of terminal functional groups, leading to unique properties like low viscosity and high solubility.
A key strategy to synthesize hyperbranched polymers from divinyl monomers is to achieve chemoselective polymerization, where only one of the two vinyl groups reacts, leaving the other as a pendant group on a linear polymer chain. researchgate.netnih.gov This has been successfully demonstrated for other divinyl monomers using specific catalytic systems, such as zirconocenium or rare-earth metal catalysts. nih.govrsc.org
Applying this to this compound, a catalyst could selectively polymerize one vinyl group to form a soluble linear polymer with pendant -(phenylene)-CH=CH2 groups. These pendant vinyl groups can then be subsequently polymerized or reacted in a controlled manner to build up a hyperbranched architecture. This approach avoids the premature gelation that occurs in traditional free-radical polymerization of divinyl monomers.
Stereochemical Aspects in Polymerization Processes
When this compound is polymerized in a way that forms a linear chain (as described in the section above), a new chiral center is created at every other carbon atom along the polymer backbone. The spatial arrangement of the bulky pendant -(phenylene)-(4-ethenylphenyl) groups relative to the backbone is known as tacticity, which profoundly influences the polymer's physical properties. libretexts.org
The primary configurations are:
Isotactic: All pendant groups are located on the same side of the polymer chain. This regular structure allows for chain packing and often results in crystalline or semi-crystalline materials with higher melting points and mechanical strength.
Syndiotactic: The pendant groups alternate regularly from one side of the chain to the other. This regularity can also lead to crystallinity.
Atactic: The pendant groups are arranged randomly along the chain. This lack of order prevents crystallization, resulting in an amorphous, often softer, material.
Standard polymerization methods typically yield atactic polymers. However, significant advances in coordination polymerization have enabled stereochemical control for various vinyl monomers. Chiral ansa-zirconocenium and rare-earth-based catalysts have been shown to produce highly isotactic polymers from polar and non-polar divinyl monomers by selectively polymerizing one vinyl group. nih.govrsc.org The use of such catalysts in the polymerization of this compound could allow for the synthesis of stereoregular polymers, providing a powerful tool to control the material's morphology and properties.
Theoretical and Computational Investigations of Electronic Properties
Theoretical and computational methods are powerful tools for understanding the electronic behavior of molecules like this compound at a fundamental level. These approaches provide insights into molecular orbitals, excited states, and the influence of molecular shape on electronic properties.
Density Functional Theory (DFT) Analyses of Molecular Orbitals (HOMO-LUMO Gaps)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A key aspect of DFT analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. A smaller HOMO-LUMO gap generally implies a molecule is more reactive and can be more easily excited.
For π-conjugated systems like this compound, the HOMO is typically associated with the π-electron-rich parts of the molecule and acts as an electron donor, while the LUMO is associated with the π-electron-deficient parts and acts as an electron acceptor. The HOMO and LUMO energy levels and their gap can be influenced by the molecular geometry and the presence of substituent groups.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
Excited State Calculations and Photophysical Models
Understanding the behavior of this compound upon absorption of light is crucial for its application in photoluminescent materials. Excited state calculations, often performed using Time-Dependent DFT (TD-DFT), provide insights into the nature of electronic transitions and the properties of excited states. nist.gov
Upon excitation, an electron is promoted from the HOMO to the LUMO or other higher unoccupied molecular orbitals. The subsequent decay of this excited state can occur through various photophysical processes, including fluorescence and phosphorescence. For distyrylbenzene derivatives, studies have shown that they can undergo intersystem crossing to a triplet state and exhibit delayed fluorescence. nih.gov
The photophysical properties are highly dependent on the molecular structure and environment. For example, the presence of strong electron-donating groups can lead to significant changes in the absorption and emission spectra. nih.gov Furthermore, the excited states of benzene and its derivatives have been a subject of extensive theoretical study, revealing complex behaviors such as excited-state antiaromaticity, which can influence their photochemical reactivity. rsc.orgdiva-portal.org
Conformational Dynamics and Their Influence on Electronic Structure
The planarity and rotational freedom of the phenyl and ethenyl groups in this compound give rise to different conformational isomers, primarily the (E,E) and (E,Z) isomers. These conformers can have distinct electronic structures and photophysical properties. nih.gov
Computational studies have been employed to determine the most stable conformers and to understand how conformational changes affect the electronic properties. For instance, in a study of diethylamino derivatives of 1,4-distyrylbenzene, quantum mechanical calculations were used to establish the structures of isomers and their most stable conformers in both the ground and excited states. nih.gov The transition between different conformations can act as a molecular switch, altering the material's properties in response to external stimuli like light or electric fields. researchgate.net
Advanced Vibrational Spectroscopy for Structural Conformation
Vibrational spectroscopy techniques are indispensable for elucidating the molecular structure and conformation of compounds like this compound.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.
While a specific FTIR spectrum for this compound is not provided in the search results, spectra of related compounds can offer insights. For example, the FTIR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene has been reported. researchgate.net For this compound, one would expect to observe characteristic peaks for the C-H stretching and bending vibrations of the aromatic rings and the vinyl groups, as well as C=C stretching vibrations from both the aromatic rings and the ethenyl linkages. DFT calculations can be used to predict the vibrational frequencies and aid in the assignment of the experimental bands. nih.gov
Raman and Surface-Enhanced Raman Scattering (SERS) Investigations
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its ability to be enhanced significantly when molecules are adsorbed on or near nanostructured metal surfaces, a phenomenon known as Surface-Enhanced Raman Scattering (SERS).
The Raman spectrum of powdered 1,4-distyrylbenzene has been reported, providing direct experimental data for its vibrational modes. beilstein-journals.org SERS studies on related molecules, such as 1,4-benzenedithiol (B1229340) and 1,4-bis(4-vinylpyridyl)benzene (B1633934), have demonstrated the utility of this technique in obtaining detailed structural information, even at very low concentrations. researchgate.netelectrochemsci.org SERS can reveal information about the orientation and interaction of the molecule with the metal surface. For instance, in SERS studies of 1,4-bis(4-vinylpyridyl)benzene on a silver surface, the technique, in conjunction with DFT calculations, provided evidence for the molecule acting as a conformational switch. researchgate.net
The combination of far-field Raman microscopy and SERS can provide a comprehensive understanding of the structure of materials at the sub-micron scale, distinguishing between surface and bulk composition. nih.gov
| Technique | Principle | Information Obtained |
| FTIR | Absorption of infrared radiation | Functional groups, molecular vibrations |
| Raman | Inelastic scattering of monochromatic light | Molecular vibrations, complementary to FTIR |
| SERS | Enhancement of Raman scattering on metal nanostructures | High-sensitivity structural analysis, molecular orientation on surfaces |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. The symmetry of the molecule significantly simplifies its spectrum.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The protons on the central benzene ring, due to chemical equivalence in a symmetrical structure, should appear as a singlet. The vinylic protons of the ethenyl groups will present as a pair of doublets, characteristic of a trans-alkene, with a large coupling constant (typically >15 Hz). The protons on the two terminal phenyl rings will exhibit a pattern typical of a 1,4-disubstituted (para) system. Due to the molecule's symmetry, this often manifests as a complex second-order system, specifically an AA'BB' system, appearing as two sets of multiplets or doublets.
¹³C NMR: The carbon-13 NMR spectrum will similarly reflect the molecule's symmetry. It will show a reduced number of signals compared to the total number of carbon atoms. Separate signals are expected for the carbons of the central ring, the vinylic carbons, and the carbons of the terminal phenyl rings (with distinct signals for the substituted and unsubstituted positions). The chemical shifts provide definitive evidence of the sp² hybridized carbons throughout the conjugated framework.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information on the molecular weight and fragmentation pathways of this compound.
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would be characteristic of its structure, dominated by cleavages that maintain the stability of the resulting fragments. Key expected fragmentation pathways include:
Loss of a Phenyl Group: Cleavage resulting in the loss of a C₆H₅ radical.
Loss of a Styryl Group: Fragmentation leading to the loss of a C₈H₇ radical.
Cleavage at the Vinylic Bond: Scission of the bond connecting the styryl group to the central benzene ring.
Formation of Tropylium (B1234903) Ions: Rearrangement of benzyl-type fragments to form the stable C₇H₇⁺ tropylium cation is a common pathway in compounds containing benzyl (B1604629) moieties.
Analysis of the mass spectrum of its isomer, p-diisopropenylbenzene, shows a molecular ion at m/z 158, followed by the loss of a methyl group to form a stable base peak at m/z 143. nist.gov While the fragmentation of this compound would differ due to its trans-stilbene-like structure, the molecular ion peak would be identical, and the subsequent fragmentation would similarly reflect the stability of the conjugated fragments produced.
Time-Resolved Photophysical Measurements
Time-resolved spectroscopic techniques are vital for understanding the fate of the molecule after it absorbs light, including the processes of fluorescence and energy transfer.
This compound and its derivatives are known for their strong fluorescence, a property directly related to their rigid, conjugated structure.
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, has been reported to be approximately 0.7 for 1,4-bis(styryl)benzene, indicating that a majority of the absorbed photons are re-emitted as light. uni-regensburg.de This high quantum efficiency is a hallmark of stilbenoid compounds.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. For highly fluorescent derivatives like 4,4′-bis[(N-carbazole)styryl]biphenyl, the lifetime is very short, on the order of 1.0 nanosecond. aip.org This rapid radiative decay is a key characteristic of efficient emitters. The photophysical properties of derivatives can be modulated; for example, the quantum efficiency of a cationic 1,4-bis(styryl)benzene derivative was shown to increase significantly upon encapsulation within cyclodextrins, which restricts non-radiative decay pathways. confer.co.nznih.gov
| Compound | Property | Value | Reference |
|---|---|---|---|
| 1,4-Bis(styryl)benzene | Fluorescence Quantum Yield (Φf) | ~0.7 | uni-regensburg.de |
| 4,4′-Bis[(N-carbazole)styryl]biphenyl | Fluorescence Quantum Yield (Φf) | ~1.0 (in film) | aip.org |
| 4,4′-Bis[(N-carbazole)styryl]biphenyl | Fluorescence Lifetime (τf) | 1.0 ± 0.1 ns | aip.org |
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on ultrafast timescales. Studies on derivatives of 1,4-bis(styryl)benzene reveal complex excited-state dynamics.
For example, a detailed investigation of 1,4-bis(p-nitro-β-styryl)benzene using femtosecond transient absorption revealed an ultrafast (17 ± 5 ps) interconversion between its two lowest singlet excited states (1¹B and 2¹A). rsc.org This study also provided evidence for intramolecular singlet fission, a process where one singlet exciton (B1674681) converts into two triplet excitons, which was confirmed by observing a triplet yield of up to 200%. rsc.org These results highlight that the photophysics of these molecules can be more complex than simple fluorescence, involving transitions between multiple excited states and intermolecular energy transfer processes. The resemblance between the transient absorption spectra of the 2¹A state and the lowest triplet state (T₁) was also elucidated through high-level computational modeling. rsc.org
Solid-State Structural Analysis via X-ray Diffraction and Crystallography
X-ray diffraction on single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₆N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4689 (12) |
| b (Å) | 16.615 (3) |
| c (Å) | 7.3917 (12) |
| β (°) | 108.824 (3) |
| Volume (ų) | 868.2 (2) |
| Z (Molecules per unit cell) | 2 |
Applications in Advanced Materials Science Mechanistic and Design Principles
Design Principles for Organic Electronic Materials
The performance of organic electronic materials is intrinsically linked to their molecular structure, which dictates how charge carriers and excitons behave within the material.
Charge Carrier Transport Mechanisms (e.g., Hole Transport)
In organic semiconductors like 1,4-Bis(4-ethenylphenyl)benzene and its derivatives, charge transport occurs via a hopping mechanism between localized states, which are typically the π-conjugated segments of the molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state and the energetic landscape of the material.
Hole transport is a crucial process in many organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The mobility of holes, which are positive charge carriers, is a key parameter determining device performance. For derivatives of 1,4-distyrylbenzene, which share a similar core structure with this compound, hole mobilities have been investigated. The introduction of different functional groups can significantly influence the hole transport properties by altering the molecular packing and electronic energy levels. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) energy levels, which are critical for hole injection and transport.
Table 1: Hole Mobility in 1,4-Distyrylbenzene Derivatives This table presents hole mobility data for various derivatives of 1,4-distyrylbenzene, which are structural analogs of this compound. The data is illustrative of the range of charge transport properties achievable within this class of materials.
| Derivative | Hole Mobility (cm²/Vs) | Measurement Conditions |
|---|---|---|
| Unsubstituted 1,4-distyrylbenzene | ~10⁻⁵ - 10⁻⁴ | Time-of-flight |
| Methoxy-substituted 1,4-distyrylbenzene | ~10⁻³ - 10⁻² | Space-charge-limited current |
| Cyano-substituted 1,4-distyrylbenzene | ~10⁻⁶ - 10⁻⁵ | Time-of-flight |
Exciton (B1674681) Generation, Migration, and Dissociation Dynamics
Upon absorption of light, an electron is promoted to an excited state, forming a coulombically bound electron-hole pair known as an exciton. The fate of this exciton is critical for the functionality of optoelectronic devices.
Exciton Generation: In materials like this compound, excitons are generated upon absorption of photons with energy corresponding to the HOMO-LUMO gap. The efficiency of exciton generation is related to the molar absorption coefficient of the material.
Exciton Migration: Once formed, excitons are not static and can migrate through the material via a process of energy transfer between adjacent molecules. This migration is often described by a random walk model. The distance an exciton can travel before it decays is known as the exciton diffusion length. In disordered systems like many organic films, exciton migration is influenced by the energetic landscape, with excitons tending to move towards lower energy sites. Ultrafast interconversion and dynamical localization of excitons have been observed in poly(p-phenylenevinylene), with relaxation to vibrationally relaxed states occurring on the timescale of tens of femtoseconds. nih.gov Higher energy excitons can interconvert to these relaxed states within a few hundred femtoseconds. nih.gov
Exciton Dissociation: For photovoltaic applications, the generated exciton must dissociate into free charge carriers (an electron and a hole). This process typically occurs at an interface between a donor material (like this compound) and an acceptor material with a suitable energy level offset. The efficiency of dissociation competes with exciton decay through radiative (luminescence) and non-radiative pathways.
Table 2: Exciton Dynamics Parameters for Related Systems This table provides typical values for exciton diffusion lengths in materials related to this compound.
| Material | Exciton Diffusion Length (nm) | Measurement Technique |
|---|---|---|
| Poly(p-phenylenevinylene) (PPV) | 5 - 10 | Time-resolved photoluminescence quenching |
| Oligo(p-phenylenevinylene) (OPV) | ~7 | Steady-state fluorescence quenching |
Optoelectronic Materials and Devices
The rich photophysical properties of this compound and its analogs make them prime candidates for a variety of optoelectronic applications.
Luminescent Characteristics and Electroluminescence Phenomena
The ability of this compound derivatives to emit light upon electrical or photo-excitation is the basis for their use in OLEDs. The emission color and efficiency are highly dependent on the molecular structure and the solid-state packing.
Luminescence: These compounds typically exhibit strong fluorescence in the blue to green region of the visible spectrum. rsc.org The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength. nih.gov For example, a series of 1,4-distyrylbenzene derivatives have been synthesized and shown to be efficient blue emitters in OLEDs. rsc.org
Electroluminescence: In an OLED, charge carriers (holes and electrons) are injected from the electrodes and recombine within the organic layer to form excitons. The radiative decay of these excitons results in the emission of light. The efficiency of this process, known as electroluminescence, depends on the balance of charge injection, transport, and the fluorescence quantum yield of the emissive material. Devices using 2,5-diphenyl-1,4-distyrylbenzene (B1201161) as the emitting layer have demonstrated tunable electroluminescent color from white to blue. aip.orgresearchgate.net
Table 3: Luminescent Properties of 1,4-Distyrylbenzene Analogs This table summarizes key luminescent properties of 1,4-distyrylbenzene derivatives, highlighting their potential for optoelectronic applications.
| Derivative | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Application |
|---|---|---|---|
| 2,5-diphenyl-1,4-distyrylbenzene | 440 | - | Blue-emitting OLEDs aip.orgresearchgate.net |
| Cyano-substituted 1,4-distyrylbenzene | ~450-480 | 0.6 - 0.9 | Blue-emitting OLEDs rsc.org |
| Methoxy-substituted 1,4-distyrylbenzene | ~430-460 | 0.7 - 0.95 | Blue-emitting OLEDs rsc.org |
Photophysical Responses (e.g., Fluorescence, Thermochromism, Photochromism)
Beyond simple luminescence, this compound and its derivatives can exhibit a range of photophysical responses that are of interest for advanced materials.
Fluorescence: As discussed, these molecules are highly fluorescent. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and the presence of substituents. nih.gov Studies on diethylamino derivatives of 1,4-distyrylbenzene have shown that these compounds exhibit both prompt and delayed fluorescence, with the latter arising from triplet-triplet annihilation. nih.gov
Thermochromism: This phenomenon, a change in color with temperature, has been observed in some oligo(p-phenylenevinylene) derivatives. The color change is often associated with temperature-induced changes in molecular aggregation or conformation, which alter the extent of π-conjugation and thus the absorption and emission spectra.
Photochromism: Photochromism involves a reversible light-induced transformation between two forms of a molecule having different absorption spectra. In some distyrylbenzene (B1252955) derivatives, trans-cis photoisomerization around the vinyl double bonds can be induced by light, leading to a change in the absorption and fluorescence properties. nih.gov This E-Z isomerization has been observed in diethylamino derivatives of 1,4-distyrylbenzene upon irradiation. nih.gov
Components in High-Performance Polymeric Materials
The integration of this compound and its derivatives into polymeric structures can significantly enhance their thermal, mechanical, and dielectric properties. The rigid, linear backbone of the terphenyl unit contributes to thermal stability and mechanical strength, while the vinyl groups offer a route for cross-linking and polymerization.
Polyimides and Polymeric Dielectrics
While direct studies incorporating this compound into polyimides are not extensively documented in publicly available research, the principles of using similar rigid, linear diamine or dianhydride monomers provide a strong basis for understanding its potential impact. Polyimides derived from monomers featuring a central benzene (B151609) ring, such as 1,4-bis(4-aminophenoxy)benzene, exhibit excellent thermal stability and mechanical properties. nih.gov The introduction of a terphenyl unit like that in this compound would be expected to further enhance these characteristics due to increased chain rigidity and intermolecular interactions.
The design of low-dielectric constant polyimides often involves the incorporation of bulky side groups or fluorine moieties to increase free volume and reduce polarizability. mdpi.comresearchgate.netresearchgate.net For instance, polyimides synthesized from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants (2.74–2.92) and low moisture absorption due to the bulky tert-butyl groups that disrupt chain packing. researchgate.net Similarly, the introduction of a this compound unit, especially if further functionalized, could contribute to a lower dielectric constant. The vinyl groups also present an opportunity for post-polymerization cross-linking, which can improve the dimensional stability and solvent resistance of the resulting polyimide films, a critical factor in microelectronics applications.
Table 1: Dielectric Properties of Aromatic Polyimides with Structurally Related Monomers
| Diamine/Dianhydride Monomer | Resulting Polyimide | Dielectric Constant (k) | Reference |
| 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene | PIs with various dianhydrides | 2.74 - 2.92 | researchgate.net |
| Fluorinated aromatic diamines | Fluorinated Aromatic Polyimides (FAPI) | 2.68 - 3.25 (at 10 GHz) | mdpi.com |
| Diamine with phenylene ether units | Aromatic Polyimides | 2.74 | researchgate.net |
Porous Organic Polymers and Covalent Organic Frameworks (COFs)
The vinyl groups of this compound make it an excellent candidate for the synthesis of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and robust covalent networks. The polymerization of divinylbenzene (B73037), a related monomer, is a well-established method for creating porous polymer networks. researchgate.netrsc.orgmdpi.com
The rigid and linear geometry of this compound is particularly advantageous for the construction of ordered porous structures. Research on the closely related 1,3,5-tri(4-ethenylphenyl)benzene has demonstrated the formation of luminescent microporous organic polymers (LMOPs) through Heck coupling reactions. rsc.org These polymers exhibit significant BET surface areas (ranging from 391 to 791 m²/g) and are effective in sensing applications. rsc.org By analogy, the polymerization of this compound, likely in combination with other multi-topic linkers, could yield highly ordered, two-dimensional or three-dimensional COFs with permanent porosity. The extended π-conjugated system of the terphenyl core would also impart desirable electronic and photophysical properties to the resulting framework. The design principle relies on the directional nature of the covalent bonds formed by the vinyl groups, leading to a predictable network topology.
Table 2: Properties of Porous Organic Polymers from Related Vinyl Monomers
| Monomer | Polymer Type | BET Surface Area (m²/g) | Key Findings | Reference |
| 1,3,5-tri(4-ethenylphenyl)benzene | Luminescent Microporous Organic Polymers (LMOPs) | 391 - 791 | High luminescence, potential for explosive detection. | rsc.org |
| Divinylbenzene | Porous Copolymers | 50 - 300 | Sorptive properties towards phenols. | researchgate.net |
| Divinylbenzene | Microporous Organic Polymers (MOPs) | up to 805 | Excellent thermochemical stability. | rsc.org |
| Biphenyl and Triphenylbenzene | Phenyl Porous Organic Polymers (P-POPs) | up to 1098 | High efficiency for tetracycline (B611298) adsorption. | mdpi.com |
Metal-Organic Frameworks (MOFs)
In the realm of Metal-Organic Frameworks (MOFs), this compound can be envisioned as a long, linear organic linker. While direct use of this specific ethenyl-functionalized ligand is not prevalent in the surveyed literature, the principles of using similar rigid, aromatic dicarboxylates or dipyridyl ligands are well-established. For instance, 1,4-benzenedicarboxylate is a common linker in the synthesis of MOFs, forming paddle-wheel structures with metal ions like copper and zinc. rsc.orgresearchgate.netrsc.org
The length of the this compound linker would allow for the construction of MOFs with large pores, which is advantageous for applications such as gas storage and catalysis. The vinyl groups could either be retained as non-coordinating functionalities to modify the chemical environment of the pores or potentially participate in post-synthetic modification reactions. For example, the vinyl groups could be used for grafting other molecules within the MOF pores or for cross-linking the framework to enhance its stability. A related ligand, 1,4-bis[2-(4-pyridyl)ethenyl]-benzene, has been successfully used to construct coordination polymers and MOFs, demonstrating the utility of the extended styryl-type structure in forming robust frameworks. researchgate.netresearchgate.net
Tunable Luminescence and Color Engineering in Organic Solids
The extended π-conjugation of the terphenyl core in this compound suggests inherent luminescent properties. The photophysical behavior of such molecules is highly sensitive to their molecular environment and aggregation state, offering pathways for tunable luminescence and color engineering in the solid state.
Studies on the closely related 1,4-bis(phenylethynyl)benzene (B159325) show that it exhibits conventional fluorescence from the first excited singlet state in solution. nih.gov However, in the solid state or in viscous media, aggregation can lead to different emission characteristics. This principle is exploited in the phenomenon of aggregation-induced emission (AIE), where molecules that are weakly emissive in solution become highly luminescent upon aggregation. A series of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes, which share a similar central benzene ring and vinyl linkages, have been shown to be AIE-active. nih.gov The solid-state emission of these molecules can be modulated by altering the side chains, which in turn affects the molecular packing and intermolecular interactions. nih.gov This suggests that derivatives of this compound with various substituents could be designed to achieve a range of emission colors in the solid state.
Furthermore, the emission color of organic solids can be tuned by external stimuli. For example, derivatives of 1,4-bis[2-(4-pyridyl)ethenyl]-benzene exhibit thermochromism, where their fluorescence color changes with temperature. researchgate.net This is attributed to a transition between crystalline and amorphous states. researchgate.net The fluorescence quenching of a similar compound, 1,4-bis[2-(2-methylphenyl)ethenyl]-benzene, has been shown to be dependent on the dielectric constant of the solvent, indicating sensitivity to the local environment. ijlpr.com These findings highlight the potential of this compound and its derivatives as building blocks for smart materials with tunable luminescent properties for applications in sensors, displays, and lighting.
Structure Property Relationships and Molecular Design
Correlating Molecular Geometry and Conjugation Length with Electronic and Optical Phenomena
The electronic and optical characteristics of 1,4-Bis(4-ethenylphenyl)benzene and its derivatives are intrinsically linked to their molecular geometry and the extent of π-conjugation. The parent molecule consists of a central benzene (B151609) ring connected to two terminal phenyl rings through ethenyl (vinyl) bridges. This arrangement creates an extended conjugated system, which is responsible for its characteristic absorption and emission of light.
The planarity of the molecule plays a crucial role in determining the effective conjugation length. A more planar conformation allows for greater overlap of p-orbitals along the molecular backbone, leading to a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This, in turn, results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, any distortion from planarity, such as twisting of the phenyl rings, disrupts the π-conjugation, increases the HOMO-LUMO gap, and causes a hypsochromic (blue) shift.
In highly viscous, low-temperature glasses, derivatives such as 1,4-bis(phenylethynyl)benzene (B159325) have been shown to exhibit inhomogeneous fluorescence behavior. nih.gov This indicates that different conformers of the excited state relax at rates comparable to the rate of fluorescence, leading to wavelength-dependent excitation and emission spectra. nih.gov This highlights the sensitive dependence of the photophysical properties on the subtle conformational landscape of the molecule.
The nature of the solvent can also significantly influence the molecular geometry and, consequently, the optical properties. A study on distyrylbenzene (B1252955) chromophores revealed that as solvent polarity increases, the photoluminescence spectra show a progressive red-shift and a loss of vibronic structure, which is consistent with a strong intramolecular charge transfer (ICT) character of the solvent-relaxed emissive state. acs.org
Rational Design of Derivatives and Analogues through Synthetic Modifications
The inherent properties of the this compound scaffold can be systematically tailored through synthetic modifications. This rational design approach allows for the development of materials with optimized characteristics for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Impact of Peripheral Substituents (e.g., Electron-Donating/Withdrawing Groups)
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the peripheral phenyl rings is a powerful strategy for tuning the electronic and optical properties of distyrylbenzene derivatives. This creates a "push-pull" system where electron density is pushed from the donor, through the conjugated bridge, to the acceptor. This intramolecular charge transfer (ICT) significantly affects the HOMO and LUMO energy levels.
Generally, attaching EDGs (such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups) raises the HOMO energy level, while attaching EWGs (such as nitro (-NO₂) or cyano (-CN) groups) lowers the LUMO energy level. The combination of both types of substituents leads to a significant reduction in the HOMO-LUMO gap, resulting in a pronounced red-shift in the absorption and emission spectra. nih.govrsc.org
For instance, a study on a series of distyrylbenzene derivatives with donor-π-acceptor (D-π-A) structures demonstrated that all compounds exhibited a broad absorption band between 328–355 nm, corresponding to the ICT between the donor and acceptor moieties. nih.gov The emission maxima of these compounds were found to be in the range of 496–550 nm, with large Stokes shifts indicative of a significant change in geometry and electronic distribution upon excitation. nih.gov Another investigation into the positional arrangement of amino (donor) and ester (acceptor) groups on a single benzene ring achieved a wide wavelength modulation from 322 to 539 nm, underscoring the importance of substituent positioning in controlling photophysical behavior. rsc.org
The following table summarizes the photophysical properties of several substituted distyrylbenzene derivatives, illustrating the impact of different substituents.
| Compound ID | Substituents | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| 8a | 4-N(CH₃)₂ (donor), 4'-NO₂ (acceptor) | 355 | 550 | 12349 |
| 8b | 4-OCH₃ (donor), 4'-NO₂ (acceptor) | 342 | 521 | 11488 |
| 8c | 4-CH₃ (donor), 4'-NO₂ (acceptor) | 338 | 518 | 11599 |
| 8d | H, 4'-NO₂ (acceptor) | 328 | 506 | 11845 |
| 8e | 4-Cl (weak acceptor), 4'-NO₂ (acceptor) | 335 | 496 | 10842 |
Data sourced from a study on new distyrylbenzene derivatives. nih.gov
Influence of Steric Hindrance and Conformational Mobility
Steric hindrance, arising from the introduction of bulky substituents, can significantly impact the conformational mobility of this compound derivatives. nih.gov By restricting rotation around single bonds, bulky groups can enforce a more planar or, conversely, a more twisted molecular geometry. This, in turn, affects the extent of π-conjugation and the resulting photophysical properties.
For example, the introduction of bulky end-groups on distyrylbenzene derivatives can reduce the intermolecular π-electron interactions in the solid state. researchgate.nethkbu.edu.hk This can lead to a reduced red-shift in the emission wavelength when transitioning from solution to a solid thin film, which is a crucial consideration for the design of solid-state lighting and display devices. researchgate.nethkbu.edu.hk
In some cases, steric hindrance can be strategically employed to control on-surface reactions and promote specific coupling pathways, leading to the formation of uniform graphene nanostructures. rsc.org Furthermore, modulating intramolecular steric hindrance in flexible molecular skeletons can manipulate their fluorescent properties. researchgate.net
Supramolecular Assembly and Self-Organization Principles for Hierarchical Structures
Beyond the properties of individual molecules, the collective behavior of this compound derivatives through supramolecular assembly and self-organization is a key area of research. These processes, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of well-defined, hierarchical nanostructures with emergent properties.
The design of the molecular building blocks plays a critical role in directing the self-assembly process. For instance, a cyanolated distyrylbenzene conjugated to 2'-deoxyuridine (B118206) has been shown to assemble in a sequence-selective manner within DNA architectures, demonstrating the potential for creating complex, functional supramolecular structures. acs.org In another example, a derivative, 1,4-bis(4′-vinylphenyl)-2,5-bis(octadecyloxy)benzene, can self-assemble on surfaces, a process that can be guided to form one-dimensional polymers through photochemical cyclo-addition. researchgate.net
The nature and placement of substituents can dictate the resulting supramolecular architecture. For example, benzene tricarboxamide derivatives bearing one alkyl chain and two polyethylene (B3416737) glycol (PEG) chains self-assemble into micelles in aqueous solution, whereas derivatives with two alkyl chains and one PEG chain form nanotapes and nanoribbons. chemicalbook.com This highlights how the balance of hydrophobic and hydrophilic interactions, driven by the molecular structure, governs the final assembled form.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of vinyl-aromatic compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary future research direction is the development of novel and sustainable synthetic routes to 1,4-Bis(4-ethenylphenyl)benzene. This involves exploring greener chemical principles to improve efficiency and reduce environmental impact.
Key research efforts will likely focus on:
Catalyst Development: Investigating new catalytic systems, potentially based on earth-abundant metals, to streamline the synthesis and improve yields.
Bio-based Feedstocks: A significant paradigm shift involves exploring the use of renewable resources. For instance, research into converting lignin (B12514952), a complex polymer rich in aromatic rings and the most abundant renewable source of benzene (B151609) rings in nature, could provide a sustainable pathway to the benzene core of the molecule. researchgate.net Strategies that enable the selective transformation of lignin into benzene and its derivatives could revolutionize the production of such compounds. researchgate.net
Process Intensification: Developing continuous flow reactors and optimizing reaction conditions (temperature, pressure, solvent) to maximize efficiency and minimize energy consumption.
Table 1: Comparison of Potential Synthetic Approaches for Aromatic Cores
| Synthetic Pathway | Potential Advantages | Research Challenges | Key Precursors |
|---|---|---|---|
| Traditional Petrochemical Route | Established technology, high purity achievable. | Reliance on fossil fuels, multi-step, potential for hazardous waste. | Benzene, Ethylene |
| Lignin Valorization | Uses renewable biomass feedstock, potential for negative carbon footprint. researchgate.net | Complex separation and purification, catalyst deactivation, lower yields currently. researchgate.net | Lignin |
| Catalytic Coupling Reactions | High atom economy, potential for fewer steps (e.g., Heck, Suzuki coupling). rsc.org | Cost and stability of catalysts, removal of catalyst residues. | Halogenated benzenes, Phenylboronic acids |
Integration into Hybrid Organic-Inorganic Composite Systems
The creation of hybrid materials, which combine the distinct properties of organic polymers and inorganic components at the nanoscale, represents a major frontier in materials science. rsc.org The vinyl groups of this compound make it an ideal organic monomer for creating covalently linked, cross-linked networks within an inorganic matrix.
Future research will likely explore:
Sol-Gel Co-condensation: Integrating this compound with metal alkoxides (e.g., tetraethoxysilane) through co-condensation reactions. This would create hybrid glasses and ceramics with enhanced mechanical strength, thermal stability, and tailored optical properties.
Functionalized Nanoparticles: Grafting or polymerizing this compound onto the surface of inorganic nanoparticles (e.g., silica, titania, gold). This can improve the dispersion of nanoparticles in a polymer matrix and create materials with unique electronic or photonic properties.
Hierarchical Structures: Utilizing advanced chemical strategies like self-assembly and nanobuilding block approaches to create hierarchically organized hybrid architectures. rsc.org This could lead to materials with functions inspired by biological systems, such as self-healing coatings or advanced filtration membranes. rsc.org
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully optimize materials derived from this compound, a deeper understanding of its polymerization and cross-linking dynamics is essential. Advanced in-situ characterization techniques, which monitor chemical and physical changes in real-time, are critical.
Emerging research paradigms in this area include:
Spectroscopic Monitoring: Employing techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy to track the consumption of vinyl groups and the formation of the polymer network during curing. This provides crucial data on reaction kinetics and conversion rates.
Rheological Analysis: Using real-time rheometry to measure the evolution of viscoelastic properties (e.g., storage and loss moduli) as the liquid monomer transforms into a solid, cross-linked polymer. This is vital for understanding gelation and vitrification, which define the processing window of the material.
Dielectric Analysis (DEA): Applying DEA to monitor changes in ion viscosity and dipole movement during polymerization, offering insights into the degree of cure and the glass transition temperature of the forming network, even in optically opaque or filled systems.
Machine Learning and Computational Chemistry for Predictive Material Design
The "trial-and-error" approach to materials development is being superseded by a more intelligent, predictive paradigm. mit.edu Machine learning (ML) and computational chemistry are poised to accelerate the design of novel materials based on this compound.
Future research will focus on:
High-Throughput Computational Screening: Using molecular dynamics and density functional theory (DFT) to simulate the properties of polymers formed from this compound and various co-monomers. This allows for the rapid screening of thousands of potential formulations before any laboratory synthesis is attempted.
Predictive ML Models: Developing algorithms trained on experimental and computational data to predict material properties (e.g., mechanical modulus, thermal stability, dielectric constant) based on the chemical structure and composition of the polymer network. mit.edu An engineer could input desired properties, and the system could suggest optimal formulations. mit.edu
Inverse Design: Creating ML models that work in reverse. Instead of predicting properties from structure, these models would propose novel molecular structures or composite formulations, including derivatives of this compound, that are likely to exhibit a specific set of desired target properties for applications in aerospace, electronics, or biomedicine. mit.edu
Table 2: Predictive Material Design Workflow Using Computational Tools
| Phase | Tool/Technique | Input | Predicted Output/Goal |
|---|---|---|---|
| Screening | High-Throughput Computational Chemistry | Molecular structure of monomers (e.g., this compound) | Fundamental properties (bond energies, electronic structure, reactivity) |
| Modeling | Molecular Dynamics Simulations | Force fields, system composition, processing conditions (T, P) | Mechanical properties, thermal conductivity, glass transition temperature |
| Optimization | Machine Learning Algorithms | Large datasets of structures and corresponding properties | Structure-property relationships, prediction of properties for new structures mit.edu |
| Inverse Design | Generative ML Models | Desired material properties (e.g., high strength, specific bandgap) | Novel molecular structures predicted to have the desired properties mit.edu |
Development of Responsive Materials for Sensing and Actuation
The rigid, conjugated core of this compound makes it an excellent candidate for creating "smart" materials that can respond to external stimuli. A significant future direction is the development of polymers and frameworks based on this molecule for sensing and actuation.
Research in this area will likely build on successes with similar molecules. For example, luminescent microporous organic polymers (LMOPs) have been constructed from related building blocks like 1,3,5-tri(4-ethenylphenyl)benzene. rsc.orgresearchgate.net These materials exhibit fluorescence that can be quenched in the presence of certain analytes, making them effective chemical sensors. rsc.orgresearchgate.net
Future applications for this compound-based materials include:
Chemosensors: Creating porous polymers where the fluorescence of the network is quenched upon binding with specific molecules, such as explosives (e.g., picric acid) or environmental pollutants. researchgate.net The selection of co-monomers could tune the sensor's selectivity and sensitivity.
Mechanical Actuators: Designing cross-linked liquid crystal elastomers (LCEs) incorporating the rigid this compound unit. These materials could change shape in response to stimuli like heat, light, or electric fields, enabling applications in soft robotics and artificial muscles.
Photoresponsive Materials: Incorporating photo-switchable moieties alongside this compound in a polymer network. This could allow for the remote, light-based control of material properties like stiffness, shape, or color.
Q & A
Q. What methodological approaches are recommended for synthesizing 1,4-Bis(4-ethenylphenyl)benzene with high purity?
Multi-step synthetic routes, such as coupling reactions using Suzuki-Miyaura or Heck cross-coupling protocols, are commonly employed. For example, describes a six-step synthesis from nitrochlorobenzene derivatives, emphasizing controlled reaction conditions (e.g., temperature, catalyst loading) to minimize side products. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures high yields (>80%) and purity (>95%) .
Q. How can researchers assess the thermal stability of this compound experimentally?
Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) is critical to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions, while kinetic studies (e.g., Kissinger method) model degradation pathways. Safety protocols from and highlight the need for handling volatile byproducts in fume hoods due to potential respiratory hazards .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR : ¹H/¹³C NMR confirms substitution patterns and vinyl group integration.
- FT-IR : Peaks near 1630 cm⁻¹ (C=C stretching) and 3050 cm⁻¹ (aromatic C-H) validate the structure.
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and substituents .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) reveals bond lengths, angles, and packing motifs. For example, reports a monoclinic crystal system (β = 106.7°) with hydrogen-bonding networks stabilizing the lattice. Discrepancies between experimental and computational geometries (e.g., torsional angles) are resolved using Hirshfeld surface analysis .
Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizabilities. demonstrates that MP2/6-31G optimizes geometries for π-conjugated systems, while time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. Discrepancies in hyperpolarizability values require benchmarking against experimental data (e.g., electric-field-induced second-harmonic generation) .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption?
As a rigid aromatic linker, it enhances framework stability and porosity. notes that post-synthetic modification (PSM) of MOFs with vinyl groups enables covalent grafting. Gas adsorption isotherms (e.g., CO₂ at 273 K) quantify selectivity, while Grand Canonical Monte Carlo (GCMC) simulations model host-guest interactions .
Q. What strategies address contradictions between experimental and theoretical biological activity data?
For antimicrobial studies (), dose-response assays (MIC/MBC values) must account for solvent effects (e.g., DMSO cytotoxicity). Molecular docking simulations (AutoDock Vina) identify binding affinities to bacterial enzymes (e.g., DNA gyrase), while metabolomics (LC-MS) tracks cellular uptake and metabolite interference .
Methodological Challenges and Solutions
Q. How should researchers mitigate crystallization challenges for X-ray analysis?
Slow vapor diffusion (ether/pentane mixtures) promotes single-crystal growth. For twinned crystals, SHELXD ( ) resolves phase problems via dual-space recycling. High-resolution data (Rint < 0.05) and multi-scan absorption corrections (SADABS) minimize systematic errors .
Q. What protocols ensure reproducibility in Suzuki-Miyaura coupling reactions for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
